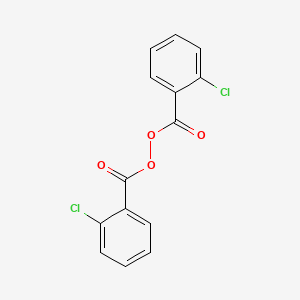
3,6-Dichloroisoquinoline-4-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,6-Dichloroisoquinoline-4-carbaldehyde is an organic compound with the molecular formula C10H5Cl2NO. It belongs to the class of isoquinoline derivatives, which are known for their diverse biological activities and applications in various fields of science and industry. This compound is characterized by the presence of two chlorine atoms at the 3rd and 6th positions and an aldehyde group at the 4th position of the isoquinoline ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Dichloroisoquinoline-4-carbaldehyde typically involves the chlorination of isoquinoline derivatives followed by formylation. One common method includes:
Chlorination: Isoquinoline is chlorinated using reagents such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) to introduce chlorine atoms at the desired positions.
Formylation: The chlorinated isoquinoline is then subjected to a Vilsmeier-Haack reaction, where a formyl group is introduced at the 4th position using a mixture of dimethylformamide (DMF) and phosphorus oxychloride (POCl3).
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Chlorination: Large quantities of isoquinoline are chlorinated using industrial-grade chlorinating agents.
Continuous Formylation: The chlorinated product is continuously fed into a reactor where the Vilsmeier-Haack reaction is carried out under controlled conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 3,6-Dichloroisoquinoline-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products:
Oxidation: 3,6-Dichloroisoquinoline-4-carboxylic acid.
Reduction: 3,6-Dichloroisoquinoline-4-methanol.
Substitution: 3,6-Dimethoxyisoquinoline-4-carbaldehyde.
Wissenschaftliche Forschungsanwendungen
3,6-Dichloroisoquinoline-4-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.
Biology: It serves as a building block for the development of bioactive molecules with potential therapeutic properties.
Medicine: Research is ongoing to explore its potential as an anticancer, antimicrobial, and anti-inflammatory agent.
Industry: It is used in the production of dyes, pigments, and agrochemicals.
Wirkmechanismus
The mechanism of action of 3,6-Dichloroisoquinoline-4-carbaldehyde involves its interaction with specific molecular targets and pathways:
Molecular Targets: It can interact with enzymes, receptors, and nucleic acids, leading to modulation of their activity.
Pathways: It may influence various biochemical pathways, including those involved in cell proliferation, apoptosis, and inflammation.
Vergleich Mit ähnlichen Verbindungen
3,6-Dichloroisoquinoline-4-carbaldehyde can be compared with other similar compounds such as:
3,5-Dichloroisoquinoline-4-carbaldehyde: Similar structure but with chlorine atoms at the 3rd and 5th positions.
2-Chloroquinoline-3-carbaldehyde: A related compound with a different substitution pattern on the quinoline ring.
Uniqueness:
Position of Chlorine Atoms: The unique positioning of chlorine atoms at the 3rd and 6th positions in this compound imparts distinct chemical properties and reactivity compared to its analogs.
Biological Activity: The specific arrangement of functional groups contributes to its unique biological activities and potential therapeutic applications.
Eigenschaften
Molekularformel |
C10H5Cl2NO |
|---|---|
Molekulargewicht |
226.06 g/mol |
IUPAC-Name |
3,6-dichloroisoquinoline-4-carbaldehyde |
InChI |
InChI=1S/C10H5Cl2NO/c11-7-2-1-6-4-13-10(12)9(5-14)8(6)3-7/h1-5H |
InChI-Schlüssel |
BSMLUCROCMJBOR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=CN=C(C(=C2C=C1Cl)C=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


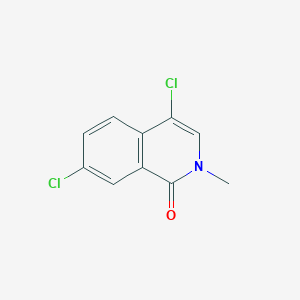
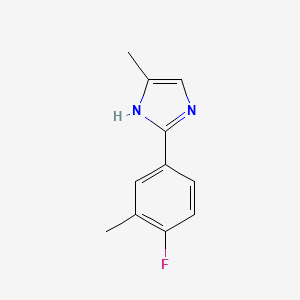
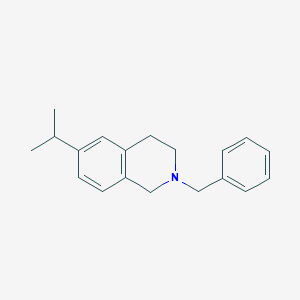
![8-Methoxy-2-(p-tolyl)imidazo[1,2-a]pyridine](/img/structure/B13663733.png)
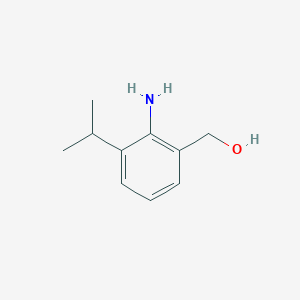
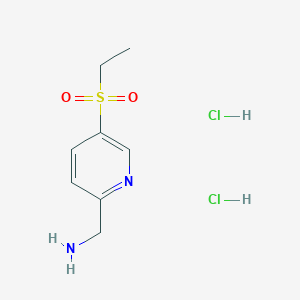
![7-Bromo-3-iodopyrazolo[1,5-a]pyrimidine](/img/structure/B13663750.png)
![1-(tert-Butyl)-6-chloro-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13663759.png)
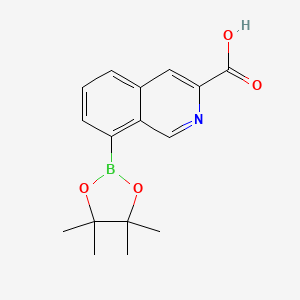
![7-Bromo-4-chloro-1H-benzo[d][1,2,3]triazole](/img/structure/B13663788.png)
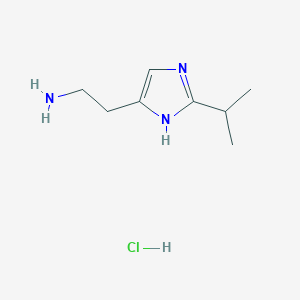
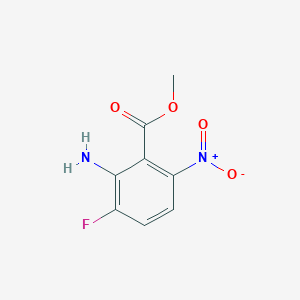
![8-Bromo-2-(4-chlorophenyl)imidazo[1,2-a]pyridine](/img/structure/B13663817.png)
